molecular formula C12H15ClINO B15058675 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride

2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B15058675
M. Wt: 351.61 g/mol
InChI Key: BXOZNWBKEMRTKP-UHFFFAOYSA-N
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Description

2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an iodine atom attached to the benzofuran ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride typically involves the iodination of a benzofuran precursor followed by the introduction of the amine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzofuran ring. The resulting iodinated benzofuran is then subjected to a series of reactions to introduce the amine group and form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups in place of the iodine atom .

Scientific Research Applications

2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. The iodine atom in the benzofuran ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The amine group can also play a role in the compound’s interaction with biological molecules, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride: Similar structure but with a bromine atom instead of iodine.

    2-(6-Chlorobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride: Similar structure but with a chlorine atom instead of iodine.

    2-(6-Fluorobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-aminehydrochloride makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can significantly influence the compound’s chemical reactivity and biological activity. This can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H15ClINO

Molecular Weight

351.61 g/mol

IUPAC Name

2-(6-iodo-1-benzofuran-3-yl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C12H14INO.ClH/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11;/h3-6H,7,14H2,1-2H3;1H

InChI Key

BXOZNWBKEMRTKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=COC2=C1C=CC(=C2)I.Cl

Origin of Product

United States

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